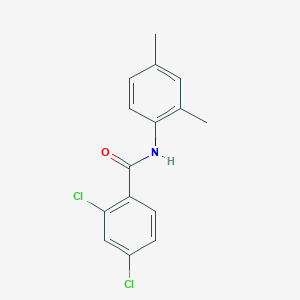
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide, commonly known as dicamba, is a synthetic auxin herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced by Monsanto in 1967 and is now one of the most commonly used herbicides in the world. Dicamba is known for its ability to control weeds that have become resistant to other herbicides, making it an important tool for farmers.
Mecanismo De Acción
Dicamba works by disrupting the normal growth and development of plants. It mimics the action of the natural plant hormone auxin, causing abnormal growth patterns in susceptible plants. This results in stunted growth, leaf curling, and eventually, plant death.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It interferes with the normal functioning of plant cells, causing changes in gene expression and protein synthesis. It also affects the production of certain plant hormones, leading to changes in growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is a valuable tool for researchers studying plant growth and development. Its ability to mimic the action of natural plant hormones makes it a useful tool for studying the effects of hormones on plant growth. However, its herbicidal properties can also be a limitation, as it can affect the growth and development of non-target plants in lab experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of dicamba. One area of interest is the development of dicamba-resistant crops, which would allow farmers to use dicamba more selectively without harming non-target plants. Another area of interest is the study of dicamba's effects on soil health and microbial communities. Finally, there is a need for further research into the long-term effects of dicamba use on the environment and human health.
Métodos De Síntesis
Dicamba can be synthesized through several methods, but the most common one involves the reaction of 3,5-dichloroaniline with 2,4-dimethylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to yield dicamba.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants. It has been found to be effective against a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Dicamba is commonly used in combination with other herbicides to provide a broader spectrum of weed control.
Propiedades
Fórmula molecular |
C15H13Cl2NO |
|---|---|
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
HOAAFQOXTJKOTK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)








